molecular formula C15H7F7O2 B6410049 3-(2-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261938-83-3

3-(2-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6410049
CAS No.: 1261938-83-3
M. Wt: 352.20 g/mol
InChI Key: CICAERDITAPYHK-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of multiple trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, potentially leading to more effective biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of multiple trifluoromethyl groups, which can significantly influence its chemical properties and potential applications. Compared to similar compounds, it may offer enhanced stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F7O2/c16-12-10(2-1-3-11(12)15(20,21)22)7-4-8(13(23)24)6-9(5-7)14(17,18)19/h1-6H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICAERDITAPYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691839
Record name 2'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-83-3
Record name 2'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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